![molecular formula C14H16O3 B1451883 3-[3-(Cyclopentyloxy)phenyl]prop-2-enoic acid CAS No. 1158107-24-4](/img/structure/B1451883.png)
3-[3-(Cyclopentyloxy)phenyl]prop-2-enoic acid
Übersicht
Beschreibung
3-[3-(Cyclopentyloxy)phenyl]prop-2-enoic acid, also known as CPPA, is an organic compound. The IUPAC name for this compound is (2E)-3- [3- (cyclopentyloxy)phenyl]-2-propenoic acid . It has a molecular weight of 232.28 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16O3/c15-14(16)9-8-11-4-3-7-13(10-11)17-12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6H2,(H,15,16)/b9-8+ . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Analysis
Compounds with structural similarities to 3-[3-(Cyclopentyloxy)phenyl]prop-2-enoic acid have been characterized using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. For instance, the study on (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid highlighted its stabilization through various intermolecular interactions and its potential for material science applications due to its spectral properties (Venkatesan et al., 2016).
Liquid Crystal Photoalignment
Another study reported on prop-2-enoates derived from thiophene used for photoalignment of nematic liquid crystals, indicating applications in liquid crystal display (LCD) technologies (Hegde et al., 2013).
Antimicrobial and Antifungal Applications
Compounds such as fatty acid hydrazides derived from similar structural backbones have shown significant antimicrobial activity, demonstrating potential for use in medical and pharmaceutical research to develop new antibacterial agents (Banday et al., 2010).
Dye-Sensitized Solar Cells
Research has also explored the use of related compounds in the development of organic dyes for dye-sensitized solar cells, focusing on their electronic and optical properties to enhance solar cell efficiencies (Robson et al., 2013).
Nonlinear Optical Activity
The nonlinear optical (NLO) activity of related compounds has been studied, with findings indicating their potential applications in the development of new materials for optical and photonic technologies. Such studies utilize both experimental and theoretical approaches to investigate the NLO properties (Venkatesan et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-(3-cyclopentyloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-14(16)9-8-11-4-3-7-13(10-11)17-12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6H2,(H,15,16)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDDTJLSVUYUKZ-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC2=CC=CC(=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Cyclopentyloxy)phenyl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



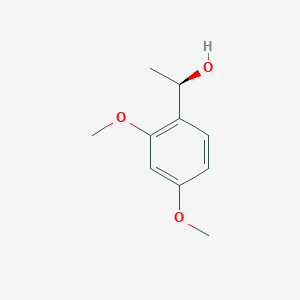
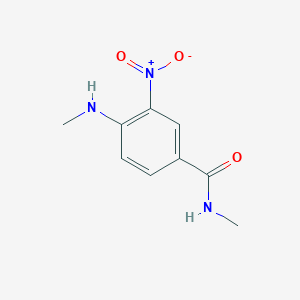
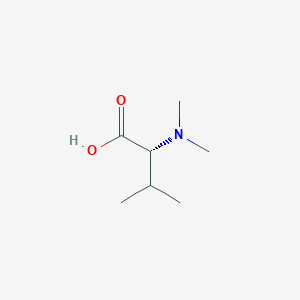
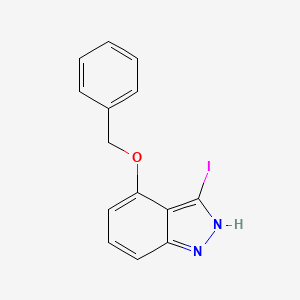
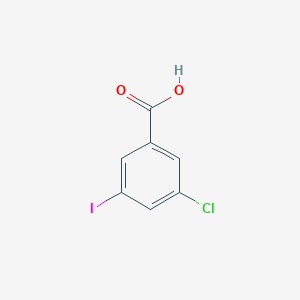
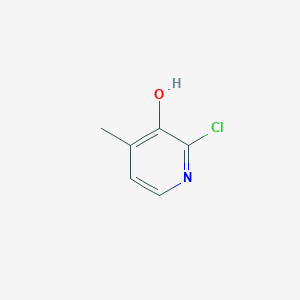
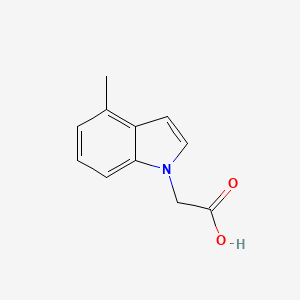
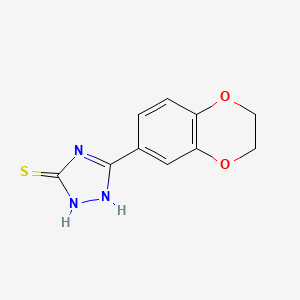
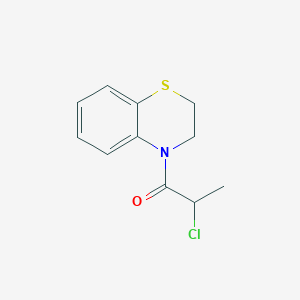
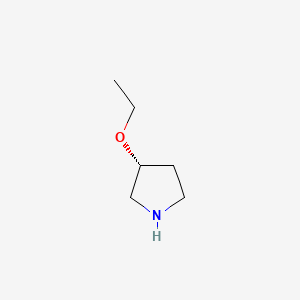

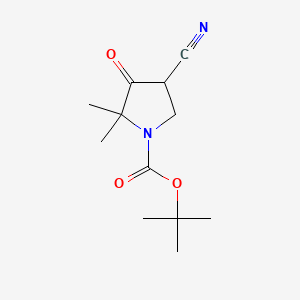
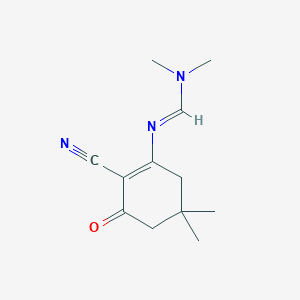
![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)